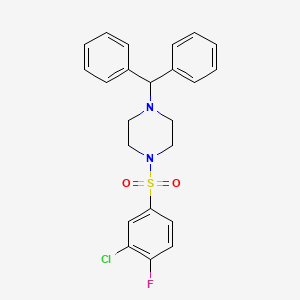

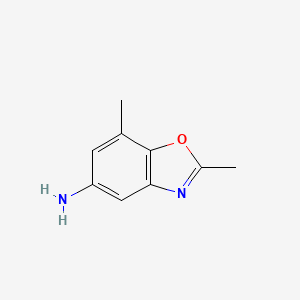

![molecular formula C15H10F2N2OS2 B2945819 2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-79-7](/img/structure/B2945819.png)

2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis information for “2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is not available, there are related compounds that have been synthesized. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Applications De Recherche Scientifique

Supramolecular Gelators

- Role of Methyl Functionality and S⋯O Interaction : Benzamide derivatives, including those similar to 2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, have been explored as supramolecular gelators. The study focused on understanding the impact of methyl functionality and multiple non-covalent interactions, such as π-π interaction and S⋯O interaction, on their gelation behavior (Yadav & Ballabh, 2020).

Anticancer Evaluation

- Microwave-Assisted Synthesis and Docking Study : A study synthesized novel compounds containing thiadiazole scaffold and benzamide groups, similar to this compound. These compounds were evaluated for anticancer activity, showing promising results against various human cancer cell lines (Tiwari et al., 2017).

Synthesis and Characterization

- Synthesis of Thiadiazolobenzamide and its Complexes : The study synthesized a compound similar in structure to this compound, focusing on its reaction characteristics and the formation of new bonds between sulfur and nitrogen atoms. The compound's structure was analyzed using various spectroscopic methods (Adhami et al., 2012).

Radiopharmaceutical Applications

- Synthesis of Radiolabeled CDK-2 Inhibitor : This research involved the synthesis of a fluorinated benzamide derivative, similar to this compound, for potential use as a radiotracer in molecular imaging of cyclin-dependent kinase-2 (CDK-2) expression (Svensson et al., 2011).

Antimicrobial Activity

- Fluorinated Benzothiazoles : A study synthesized fluorinated benzothiazoles, structurally related to this compound, and evaluated their antifungal and antibacterial activities. The study proposed structure-activity relationships for these compounds (Carmellino et al., 1994).

Anti-inflammatory Activity

- Anti-inflammatory Activity of Benzamide Derivatives : Research on compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with benzamide, revealed anti-inflammatory activity in specific concentrations. These findings are relevant for compounds structurally similar to this compound (Lynch et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with proteins involved in cell cycle regulation and apoptosis, such as p53 .

Mode of Action

While the exact mode of action for this specific compound is not detailed in the available resources, similar compounds have been found to induce cell cycle arrest and apoptosis. This is achieved through the activation of p53, a protein that plays a crucial role in preventing cancer. Upon activation, p53 can lead to cell cycle arrest, allowing the cell to either repair the DNA damage or trigger apoptosis (programmed cell death) if the damage is irreparable .

Biochemical Pathways

The compound likely affects the p53 pathway, given the activity of similar compounds. Activation of p53 can lead to an increase in the levels of key mitochondrial proteins such as Bcl-2 and Bax. This alteration in balance can result in apoptosis by accelerating the expression of caspases .

Result of Action

The activation of p53 and the subsequent induction of cell cycle arrest and apoptosis can lead to the death of cancer cells. This makes the compound a potential candidate for anti-cancer therapies .

Propriétés

IUPAC Name |

2,6-difluoro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2OS2/c1-21-8-5-6-11-12(7-8)22-15(18-11)19-14(20)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGNZYBKTKETHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

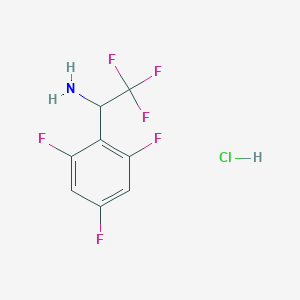

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B2945737.png)

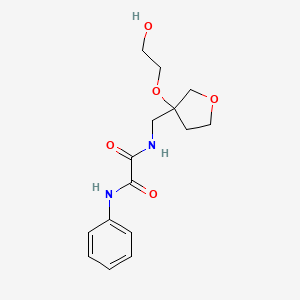

![N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2945740.png)

![5-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2945741.png)

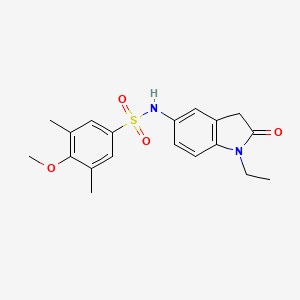

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]quinazolin-4-one](/img/structure/B2945742.png)

![6-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B2945743.png)

![2-[Isobutyryl(methyl)amino]acetic acid](/img/structure/B2945748.png)

![4-Amino-3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2945751.png)

![8-Methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2945755.png)

![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2945756.png)